2-Bromo-4-fluorothiophenol
Overview
Description
Synthesis Analysis
The synthesis of halogenated thiophenes and related compounds is a topic of interest in several studies. For instance, the synthesis of highly fluorinated dithieno[3,2-b:2',3'-d]phospholes with a perfluorophenyl substituent at the phosphorus center has been achieved, and these compounds have been further modified through cross-coupling reactions . Similarly, the bromination of 2,3-diarylcyclopent-2-en-1-ones has been explored, showing that bromine atoms can be introduced at various positions depending on the reagents and solvents used . Although these studies do not directly describe the synthesis of 2-Bromo-4-fluorothiophenol, they provide valuable information on the bromination and fluorination reactions that could be applicable.
Molecular Structure Analysis
The molecular structure and conformational preferences of halogenated phenols and thiophenols have been studied, with a focus on the intramolecular hydrogen bonding and its effects on the molecular properties . The analysis of microwave spectra of halogenated phenols has provided structural information, including the planarity of the molecules and the internal rotation barriers of the hydroxyl group . These findings can be extrapolated to understand the molecular structure of 2-Bromo-4-fluorothiophenol, which likely exhibits similar intramolecular interactions and steric effects.
Chemical Reactions Analysis
The reactivity of halogenated thiophenes and phenols is influenced by the presence of electron-withdrawing groups such as fluorine and bromine. The studies show that the substitution pattern and the position of the halogen atoms can significantly affect the optoelectronic properties and reactivity of these compounds . For example, the presence of a fluorine atom can enhance the electrophilicity of the adjacent carbon atom, facilitating nucleophilic aromatic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated thiophenols are determined by their molecular structure and the nature of the substituents. The electron-withdrawing effects of fluorine and bromine can lead to a decrease in the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, affecting the optoelectronic properties . The electrochemical properties of related compounds, such as supercrowded tetraferrocenylthiophene, have been investigated, revealing multiple reversible electron-transfer processes . These studies suggest that 2-Bromo-4-fluorothiophenol may also exhibit unique electrochemical behavior due to the influence of the halogen substituents.
Scientific Research Applications
Chemistry and Pharmacokinetics
2-Bromo-4-fluorothiophenol, known as DuP697, is a selective cyclooxygenase-2 (COX-2) inhibitor. Its use led to the discovery of a new class of COX-2 inhibitors, terphenyls, which are superior alternatives to the diarylthiophenes class (Pinto et al., 1996).
Electronic Properties in Polythiophenes
3-Fluoro-4-hexylthiophene, a related compound, has been synthesized and used in studies to tune the electronic properties of conjugated polythiophenes. This demonstrates its potential in the development of electronic materials (Gohier et al., 2013).
Synthesis of Fluorinated Compounds
2-Bromo-3-chlorothiophene, closely related to 2-Bromo-4-fluorothiophenol, has been used in synthesizing 3-fluorothiophene, showcasing its versatility in chemical synthesis (Kassmi et al., 1994).
Pharmacological Potential
Compounds such as 2-bromothiophenol have been explored for their potential as antidepressants, indicating the pharmacological relevance of bromo-fluorothiophenol derivatives (Kmoníček et al., 1991).
Surface Chemistry and Films
Studies have shown that halo-substituted thiophenols like p-fluorothiophenol form ordered islands on surfaces, contributing to our understanding of surface chemistry and molecular patterning (Wong et al., 2004).
Reactivity with Nucleophiles
The reactivity of fluorinated thiophenes like 2-fluoro-5-nitrothiophene with nucleophiles like sodium thiophenoxide and piperidine has been studied, providing insights into their chemical reactivity and potential applications (Guanti et al., 1975).
Safety And Hazards
properties
IUPAC Name |
2-bromo-4-fluorobenzenethiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFS/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVFIOEXUIFLGOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650171 | |
Record name | 2-Bromo-4-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluorothiophenol | |
CAS RN |
773853-92-2 | |
Record name | 2-Bromo-4-fluorobenzene-1-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10650171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-fluorobenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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